1-Bromo-3-chloro-4-fluoro-2-iodobenzene
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Overview
Description
1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring. The unique combination of these halogens makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene typically involves multi-step reactions starting from simpler halogenated benzene derivatives. One common method includes the sequential halogenation of benzene, where each halogen is introduced under specific conditions to ensure selective substitution. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe), followed by chlorination using chlorine (Cl2) and a catalyst such as aluminum chloride (AlCl3). Fluorination and iodination are often carried out using reagents like fluorine gas (F2) and iodine monochloride (ICl), respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of protective groups and selective deprotection steps can also be part of the industrial synthesis to achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, using palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) at low temperatures.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-chloro-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique halogenation pattern.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-4-fluoro-2-iodobenzene exerts its effects is primarily through its interactions with various molecular targets. The presence of multiple halogens can influence the compound’s electronic properties, making it a versatile intermediate in electrophilic and nucleophilic reactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
- 1-Bromo-4-chloro-3-fluoro-2-iodobenzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
Uniqueness
1-Bromo-3-chloro-4-fluoro-2-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules where precise control over reactivity is required .
Properties
IUPAC Name |
1-bromo-3-chloro-4-fluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFATNKBGAHZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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